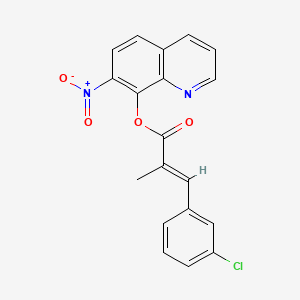
(7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate
描述
(7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate is a complex organic compound that features a quinoline ring substituted with a nitro group at the 7th position and an ester linkage to a (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate moiety
属性
CAS 编号 |
29002-30-0 |
|---|---|
分子式 |
C19H13ClN2O4 |
分子量 |
368.8 g/mol |
IUPAC 名称 |
(7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C19H13ClN2O4/c1-12(10-13-4-2-6-15(20)11-13)19(23)26-18-16(22(24)25)8-7-14-5-3-9-21-17(14)18/h2-11H,1H3/b12-10+ |
InChI 键 |
GQMPQAZGEZGKGB-ZRDIBKRKSA-N |
SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
手性 SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cinnamic acid, m-chloro-alpha-methyl-, 7-nitro-8-quinolyl ester |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate typically involves a multi-step process:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position.
Esterification: The nitrated quinoline is then reacted with (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and automated systems for the esterification process to minimize human error and increase efficiency.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Substitution: The chlorine atom in the (E)-3-(3-chlorophenyl) moiety can be substituted with other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products
Reduction: 7-aminoquinolin-8-yl (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-nitroquinolin-8-ol and (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology and Medicine
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Material Science:
作用机制
The mechanism of action of (7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
(7-nitroquinolin-8-yl) (E)-3-(4-chlorophenyl)-2-methylprop-2-enoate: Similar structure but with a different position of the chlorine atom.
(7-nitroquinolin-8-yl) (E)-3-(3-bromophenyl)-2-methylprop-2-enoate: Similar structure with bromine instead of chlorine.
Uniqueness
The unique combination of the nitroquinoline moiety and the (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate group imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


